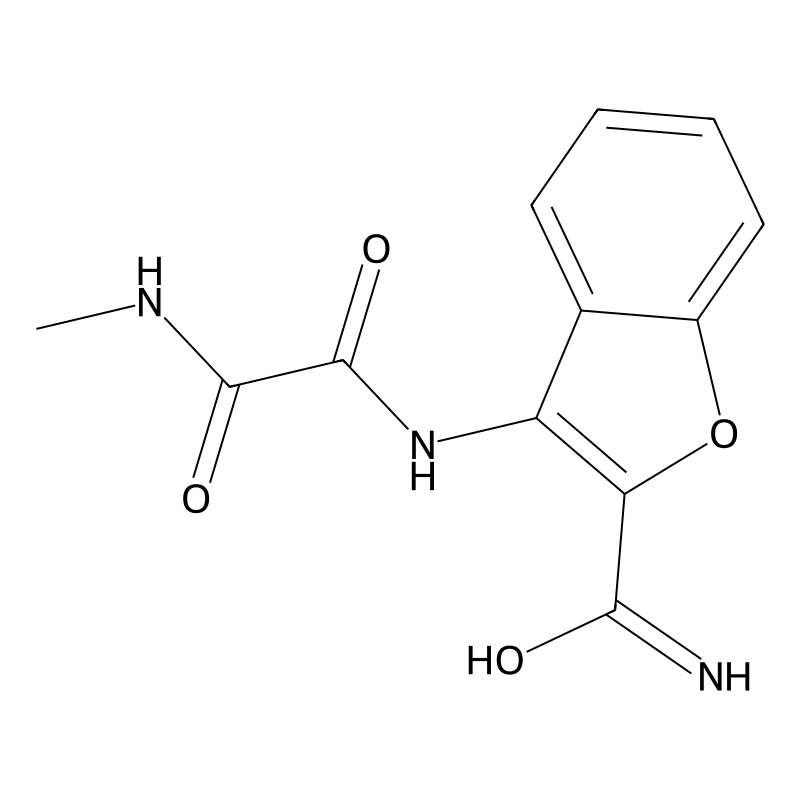N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide is a synthetic organic compound characterized by its unique structure, which combines a benzofuran moiety with a carbamoyl group and an oxalamide functionality. The compound features a benzofuran ring system, which is known for its diverse biological activities, and is further modified by the addition of a carbamoyl group at the 2-position. The oxalamide portion contributes to the compound's potential interactions with biological targets.
The chemical behavior of N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide can be analyzed through various types of reactions:
- Substitution Reactions: The amide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
- Hydrolysis: Under acidic or basic conditions, the amide bonds can undergo hydrolysis, leading to the formation of corresponding carboxylic acids and amines.
- Decomposition: The compound may decompose under extreme conditions, leading to simpler products.
These reactions are essential for understanding the compound's stability and reactivity in different environments.
N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide exhibits promising biological activities. Compounds containing benzofuran structures are often associated with various pharmacological effects, including:
- Antitumor Activity: Some studies suggest that benzofuran derivatives can inhibit cancer cell proliferation.
- Antimicrobial Properties: The compound may possess activity against certain bacterial and fungal strains.
- Enzyme Inhibition: The oxalamide structure may allow it to interact with specific enzymes, potentially serving as an inhibitor.
Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide typically involves several key steps:
- Formation of Benzofuran Core: The benzofuran structure can be synthesized via cyclization reactions involving phenolic precursors and carbonyl compounds.
- Carbamoylation: The introduction of the carbamoyl group can be achieved through reactions with isocyanates or carbamates.
- Oxalamide Formation: Finally, the oxalamide moiety can be synthesized by reacting an amine with oxalic acid or its derivatives.
Optimizing these steps can enhance yield and purity, making the synthesis more efficient.
N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide has potential applications in various fields:
- Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases.
- Material Science: Its unique structure may contribute to the development of novel materials with specific properties.
- Biochemical Research: The compound can be used in studies investigating enzyme interactions and mechanisms.
Studies on the interactions of N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide with biological macromolecules are crucial for understanding its mechanism of action. Potential areas of investigation include:
- Protein Binding Studies: Assessing how the compound binds to target proteins or enzymes.
- Cellular Uptake Mechanisms: Understanding how this compound enters cells and its intracellular targets.
- In Vivo Studies: Evaluating its pharmacokinetics and biodistribution in animal models.
These studies will provide insights into its therapeutic potential and safety profile.
Similar Compounds
Several compounds exhibit structural similarities to N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(2-carbamoylphenyl)acetamide | Carbamoyl group on phenyl | Simpler structure, less complex interactions |
| N-(benzofuran-3-yl)acetamide | Benzofuran core without oxalamide | Focused on anti-inflammatory properties |
| 5-Methylbenzofuran | Methyl substitution on benzofuran | More hydrophobic, affecting solubility |
Uniqueness
N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide stands out due to its combination of a benzofuran core with both carbamoyl and oxalamide functionalities. This unique architecture may enhance its biological activity compared to simpler derivatives, providing opportunities for targeted drug design.








